molecular formula C21H25FN2O B14615141 4-Fluoro-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide CAS No. 58754-07-7

4-Fluoro-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide

Cat. No.: B14615141
CAS No.: 58754-07-7
M. Wt: 340.4 g/mol
InChI Key: CNUUCCYBTAXMAH-UHFFFAOYSA-N
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Description

4-Fluoro-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide is a synthetic compound that belongs to the class of fentanyl analogues These compounds are structurally related to fentanyl, a potent synthetic opioid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-anilino-N-phenethylpiperidine (4-ANPP) with an organic acid to form the desired amide . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives, which can have different pharmacological properties compared to the parent compound.

Scientific Research Applications

4-Fluoro-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with the μ-opioid receptor. Upon binding to this receptor, it activates the G-protein coupled receptor signaling pathway, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. This results in the modulation of neurotransmitter release and the induction of analgesic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroacrylfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide

    2-Fluorobutyrfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide

    2-Fluoroisobutyrfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-methylpropanamide

Uniqueness

4-Fluoro-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide is unique due to its specific structural modifications, such as the presence of a fluorine atom and a methylpiperidine moiety. These modifications can influence its binding affinity, potency, and pharmacokinetic properties, distinguishing it from other fentanyl analogues .

Properties

CAS No.

58754-07-7

Molecular Formula

C21H25FN2O

Molecular Weight

340.4 g/mol

IUPAC Name

4-fluoro-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide

InChI

InChI=1S/C21H25FN2O/c1-24-15-5-4-7-19(24)14-11-16-6-2-3-8-20(16)23-21(25)17-9-12-18(22)13-10-17/h2-3,6,8-10,12-13,19H,4-5,7,11,14-15H2,1H3,(H,23,25)

InChI Key

CNUUCCYBTAXMAH-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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